N'-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
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Overview
Description
N'-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a useful research compound. Its molecular formula is C16H12ClN3O3S and its molecular weight is 361.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioinformatic Characterization in Neurodegenerative Diseases
A study on the synthesis and bioinformatic characterization of new Schiff bases, specifically (EZ)-N′-benzylidene-(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide derivatives, highlights their potential in treating neurodegenerative disorders such as Alzheimer’s disease. Through bioinformatics and cheminformatics methods, these compounds have been identified to possess drug-like features, making them viable candidates for neuropsychiatric drugs. The research employed microwave irradiation for synthesizing these Schiff bases and confirmed their structures using FT-IR and NMR spectroscopy. This discovery opens new avenues in the search for treatments targeting neurodegenerative diseases by utilizing computational pharmacological methods to predict therapeutic target binding. Read more.
Insecticidal Activity of Benzoheterocyclic Analogues
Research into benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide has uncovered their significant insecticidal activity against the common cutworm (Spodoptera litura F). This study involved converting the N'-benzoyl group to various benzoheterocyclecarbonyl groups, leading to the synthesis of analogues with enhanced insecticidal properties. Notably, compounds like N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazide and its benzodioxine variant showed superior activities compared to the commercial insecticide tebufenozide. These findings present a promising direction for developing new insecticides based on benzoheterocyclic structures. Read more.
Anticancer Potential of Benzothiazole Derivatives
The synthesis of new benzothiazole acylhydrazones has been explored for their anticancer properties. Benzothiazole (BT) derivatives have been acknowledged for their eligibility in medicinal chemistry, especially as anticancer agents. This study synthesized a series of 2-((5-substitutedbenzothiazol-2-yl)thio)-N’-(2-(4-(substitutedphenyl)ethylidene)acetohydrazide derivatives to evaluate their potential anticancer activity. The compounds were assessed through MTT tests against various cancer cell lines, including C6, A549, MCF-7, and HT-29, with NIH3T3 cells serving as a control for selectivity. The results indicated promising cytotoxic activities, suggesting the potential of these benzothiazole derivatives as anticancer agents. Read more.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes involved in the biosynthesis of prostaglandins, such as cyclo-oxygenase (cox) enzymes .
Mode of Action
Based on the activity of similar compounds, it may inhibit the biosynthesis of prostaglandins by interacting with cox enzymes . This interaction could lead to changes in the inflammatory response and pain sensation .
Biochemical Pathways
The compound may affect the arachidonic acid pathway, which is responsible for the production of prostaglandins and leukotrienes . These molecules play key roles in inflammation and pain sensation. By inhibiting COX enzymes, the compound could potentially disrupt these pathways and reduce inflammation and pain .
Result of Action
The result of the compound’s action could be a reduction in inflammation and pain, given its potential role in inhibiting prostaglandin biosynthesis . .
Properties
IUPAC Name |
N'-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c17-10-2-3-11-14(8-10)24-16(18-11)20-19-15(21)9-1-4-12-13(7-9)23-6-5-22-12/h1-4,7-8H,5-6H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPITLOJYLSPQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.